"Tetraethyl 1,8-octanediphosphonate" structure elucidation
"Tetraethyl 1,8-octanediphosphonate" structure elucidation
An In-depth Technical Guide to the Structure Elucidation of Tetraethyl 1,8-octanediphosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl 1,8-octanediphosphonate is an organophosphorus compound characterized by a central eight-carbon chain flanked by two phosphonate ester groups. As with many organophosphonates, this molecule and its derivatives hold potential in medicinal chemistry and materials science, acting as enzyme inhibitors, antiviral agents, or building blocks for novel polymers.[1][2] The precise structural confirmation of such molecules is a non-negotiable prerequisite for any further research or development. An unambiguous elucidation of the molecular structure underpins the understanding of its chemical reactivity, biological activity, and material properties.
This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to definitively confirm the structure of Tetraethyl 1,8-octanediphosphonate. It moves beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow.
Context: Synthesis via the Michaelis-Arbuzov Reaction
To appreciate the nuances of structure elucidation, one must first understand the molecule's synthetic origin, which informs potential side-products and impurities. A primary and highly effective method for creating the carbon-phosphorus bonds in Tetraethyl 1,8-octanediphosphonate is the Michaelis-Arbuzov reaction.[3][4][5][6] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.[4][7]
In this case, the synthesis proceeds by reacting 1,8-dibromooctane with two equivalents of triethyl phosphite. The reaction is typically heated to facilitate the formation of a phosphonium intermediate, followed by the dealkylation of this intermediate by the bromide anion to yield the final diphosphonate product.[3][5][7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Tetraethyl 1,8-octanediphosphonate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of organic structure elucidation, providing unparalleled insight into the chemical environment and connectivity of atoms.[8] For a molecule like Tetraethyl 1,8-octanediphosphonate, a multi-nuclear approach (¹H, ¹³C, ³¹P) is essential.
Phosphorus-31 (³¹P) NMR Spectroscopy
-
Causality: As an organophosphorus compound, ³¹P NMR is the most direct and informative starting point. With 100% natural abundance and high sensitivity, it provides a clean spectrum that directly probes the phosphorus centers.[8] We expect a single signal, confirming that the two phosphorus atoms are in chemically equivalent environments due to the molecule's symmetry.
-
Experimental Protocol:
-
Prepare a 5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a proton-decoupled ³¹P NMR spectrum. A standard 5 mm broadband probe is sufficient.
-
Use an external standard of 85% H₃PO₄ for chemical shift referencing (δ = 0.0 ppm).
-
Acquire sufficient scans to achieve a signal-to-noise ratio >100:1.
-
-
Expected Results: A single, sharp singlet in the phosphonate region of the spectrum.
| Parameter | Expected Value | Rationale |
| Chemical Shift (δ) | +25 to +35 ppm | This range is characteristic of alkyl phosphonates.[9][10][11] The specific shift is influenced by the electronegativity of the attached groups. |
| Multiplicity | Singlet | With proton decoupling, the signal will be a singlet. The two phosphorus atoms are chemically equivalent and too far apart to couple to each other. |
Proton (¹H) NMR Spectroscopy
-
Causality: ¹H NMR will resolve the structure of the ethyl ester groups and the octyl chain. The key is to analyze chemical shifts, integration (proton counting), and spin-spin coupling patterns to piece together the fragments.
-
Experimental Protocol:
-
Prepare a 5-10 mg/mL solution in CDCl₃.
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz or higher for better resolution).
-
Integrate all signals to determine the relative number of protons.
-
-
Expected Results & Interpretation:
| Signal Label | Protons | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| a | -P-O-CH₂ -CH₃ | 4.1 - 4.0 | Quartet (q) | ~7 Hz | Methylene protons adjacent to the phosphonate oxygen are deshielded. They are split by the three methyl protons. |
| b | -P-O-CH₂-CH₃ | 1.3 | Triplet (t) | ~7 Hz | Terminal methyl protons of the ethyl group, split by the adjacent two methylene protons. |
| c | -P-CH₂ -(CH₂)₆- | 1.9 - 1.7 | Multiplet (m) | - | Methylene protons directly attached to the phosphorus atom are deshielded and show complex coupling to both phosphorus and the adjacent methylene group. |
| d, e, f | -(CH₂)₆- | 1.6 - 1.2 | Multiplet (m) | - | The overlapping signals of the central methylene groups of the octane chain.[12][13] |
Carbon-13 (¹³C) NMR Spectroscopy
-
Causality: ¹³C NMR complements the ¹H data by defining the carbon skeleton. The symmetry of the molecule is a key feature; we expect to see only half the total number of carbon signals. Proton decoupling simplifies the spectrum to a series of singlets.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
-
Expected Results & Interpretation:
| Signal Label | Carbon | Expected δ (ppm) | Rationale |
| A | -P-O-CH₂ -CH₃ | 62 - 60 | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.[14] |
| B | -P-O-CH₂-CH₃ | 16.5 - 16.0 | The terminal methyl carbon of the ethoxy group.[14] |
| C | -P-CH₂ -(CH₂)₆- | 28 - 25 (doublet due to P-C coupling) | The methylene carbon directly bonded to phosphorus. This signal will appear as a doublet due to one-bond coupling with ³¹P (¹JPC ≈ 140 Hz). |
| D, E, F | -(CH₂)₆- | 31 - 22 | Signals for the four unique carbons in the center of the octane chain.[15] |
2D NMR for Unambiguous Confirmation
-
Causality: While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HSQC provide definitive proof of connectivity, acting as a self-validating system.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see a cross-peak between the -O-CH₂ - (a) and -CH₃ (b) protons of the ethyl group, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to its attached carbon. This will definitively link proton signals a, b, c, d, e, f to their corresponding carbon signals A, B, C, D, E, F.
-
Part 2: Mass Spectrometry (MS)
-
Causality: Mass spectrometry provides the molecular weight and elemental formula, which are critical pieces of evidence. High-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition with high accuracy. Fragmentation patterns offer further structural confirmation.[16][17]
-
Experimental Protocol (ESI-TOF):
-
Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquire the spectrum in positive ion mode. The molecule is expected to adduct with sodium ([M+Na]⁺) or protonate ([M+H]⁺).
-
Perform tandem MS (MS/MS) on the parent ion to observe fragmentation.
-
-
Expected Results:
| Ion | Calculated m/z | Analysis |
| [C₁₆H₃₆O₆P₂ + H]⁺ | 387.2014 | The protonated parent molecule. HRMS should match this value to within 5 ppm. |
| [C₁₆H₃₆O₆P₂ + Na]⁺ | 409.1833 | The sodium adduct, often observed with ESI. |
-
Fragmentation Analysis: Organophosphonates often exhibit characteristic fragmentation pathways, such as the loss of alkene (ethylene) from the ethoxy groups.[18] Observing these specific neutral losses provides strong confirmatory evidence for the proposed structure.
Part 3: Infrared (IR) Spectroscopy
-
Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule. For Tetraethyl 1,8-octanediphosphonate, the most important vibrations are the P=O (phosphoryl) and P-O-C bonds.
-
Experimental Protocol:
-
Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for a neat liquid sample.
-
Scan the mid-IR range (4000 - 400 cm⁻¹).
-
-
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |
| 1250 - 1230 | P=O Stretch | Strong | This is a highly characteristic and strong absorption for the phosphoryl group in phosphonates.[19] |
| 1170 - 950 | P-O-C Stretch | Strong | Corresponds to the stretching vibrations of the P-O-C (alkyl) bonds.[19][20] |
| 2980 - 2850 | C-H Stretch | Strong | Aliphatic C-H stretching from the ethyl and octyl groups. |
| 1470 - 1370 | C-H Bend | Medium | Aliphatic C-H bending (scissoring and rocking) vibrations. |
Integrated Structure Elucidation Workflow
Caption: Integrated workflow for structure confirmation.
Conclusion
The structure elucidation of Tetraethyl 1,8-octanediphosphonate is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. The definitive assignment is achieved not by a single experiment, but by the logical consistency across NMR (³¹P, ¹H, ¹³C, 2D), mass spectrometry, and infrared spectroscopy. This integrated, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for all subsequent research and development activities.
References
-
Wikipedia. Michaelis–Arbuzov reaction. [Link]
-
Organic Chemistry Portal. Arbuzov Reaction. [Link]
-
Grokipedia. Michaelis–Arbuzov reaction. [Link]
-
Demmer, C. S., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. International Journal of Molecular Sciences, 23(6), 3395. [Link]
-
MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. [Link]
-
Perpète, E. A., et al. (2006). Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry. Talanta, 71(1), 125-36. [Link]
-
Bentham Science Publisher. Synthesis of Phosphonates via Michaelis-Arbuzov Reaction. [Link]
-
Royal Society of Chemistry. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. [Link]
-
ResearchGate. Michaelis-Arbuzov Phosphonate Synthesis. [Link]
-
ResearchGate. Examples of infrared spectra or organophosphonates interacting with inorganic solids. [Link]
-
ResearchGate. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]
-
Canadian Science Publishing. INFRARED SPECTRA OF ORGANO-PHOSPHORUS COMPOUNDS: III. PHOSPHORAMIDATES, PHOSPHORAMIDOTHIONATES, AND RELATED COMPOUNDS. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
-
Scilit. Infrared Spectra of Organo-Phosphorus Compounds: New Correlations. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
-
MDPI. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. [Link]
- Google Patents.
-
Wiley Online Library. NMR Spectra of New Compounds. [Link]
-
ResearchGate. General chemical structure of organophosphate compounds. [Link]
-
ResearchGate. General structure of organophosphorus compounds. [Link]
-
ResearchGate. Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. [Link]
-
National Institutes of Health. Synthesis and Reactivity of Alkyl-1,1,1-trisphosphonate Esters. [Link]
-
PubMed. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. [Link]
- Google Patents.
-
SpectraBase. Tetraethyl ethylenediphosphonate - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. TETRAETHYL-4-METHYLCYCLOHEX-3-ENE-1,1-BIS-(PHOSPHONATE) - Optional[31P NMR] - Chemical Shifts. [Link]
-
SpectraBase. TETRAETHYL 2,4,4-TRIMETHYL-2-PHOSPHONOPENTANEDIOATE - Optional[31P NMR] - Chemical Shifts. [Link]
-
National Institutes of Health. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products. [Link]
-
PubMed. Mass spectrometry of nucleotides and oligonucleotides. [Link]
-
MDPI. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. [Link]
-
SpectraBase. 1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts. [Link]
Sources
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. Arbuzov Reaction [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Diaminooctane(373-44-4) 1H NMR spectrum [chemicalbook.com]
- 13. 1,8-Octanediol(629-41-4) 1H NMR [m.chemicalbook.com]
- 14. Diethyl ethylmalonate(133-13-1) 13C NMR spectrum [chemicalbook.com]
- 15. 1,8-Octanediol(629-41-4) 13C NMR [m.chemicalbook.com]
- 16. Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry of nucleotides and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
